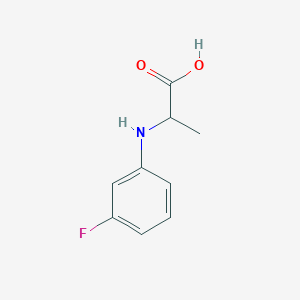

2-(3-Fluoroanilino)propanoic acid

Description

2-(3-Fluoroanilino)propanoic acid is a fluorinated aromatic amino acid derivative characterized by a propanoic acid backbone substituted with a 3-fluoroanilino group at the second carbon. This structure confers unique electronic and steric properties due to the electron-withdrawing fluorine atom on the aniline ring, which influences acidity, solubility, and reactivity.

Properties

IUPAC Name |

2-(3-fluoroanilino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-6(9(12)13)11-8-4-2-3-7(10)5-8/h2-6,11H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBCFWZVDHJIQDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC1=CC(=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aniline Ring

- Fluorine vs. Nitro Groups: 2-(3-Nitrophenyl)propanoic acid (C₁₀H₁₁NO₄) replaces fluorine with a nitro group, significantly increasing electron-withdrawing effects. The nitro group reduces pKa (enhancing acidity) compared to fluorine, which is less deactivating. This impacts applications in catalysis or metal coordination, as seen in 3-(3,5-dichloroanilinocarbonyl)propionic acid, where chlorine substituents enhance metal-binding affinity . Key Data: Compound Substituent Molecular Weight Key Properties 2-(3-Fluoroanilino)propanoic acid 3-F ~183.1 (estimated) Moderate acidity, planar structure 2-(3-Nitrophenyl)propanoic acid 3-NO₂ 209.2 High acidity, stronger electron withdrawal

- Chlorinated Analogues: 3-(3,5-Dichloroanilinocarbonyl)propionic acid (C₁₀H₇Cl₂NO₃) demonstrates that chloro substituents increase steric hindrance and alter coordination chemistry. Its dichloroaniline group facilitates stable metal complexes, suggesting that this compound may exhibit weaker metal-binding due to fluorine’s smaller size and lower polarizability .

Backbone Modifications and Functional Groups

- Amino Acid Derivatives: (R)-2-(N-Boc-Amino)-3-(6-fluoroindol-3-yl)propanoic acid (C₁₆H₁₈FN₂O₄) incorporates a Boc-protected amino group and fluoroindole, introducing steric bulk and chirality. This contrasts with this compound’s simpler structure, which lacks stereocenters and may exhibit lower solubility in nonpolar solvents .

- Ureido and Morpholino Substituents: 3-Morpholino-2-(3-phenylureido)propanoic acid () features a morpholino ring and ureido group, enhancing hydrogen-bonding capacity. Its ¹H-NMR shows downfield shifts for NH protons (δ 7.17–7.61 ppm), indicating strong hydrogen bonding, whereas fluorine’s inductive effects in this compound would likely shift aromatic protons upfield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.